molecular formula C15H19N3O4S B2868504 1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034279-50-8

1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No. B2868504
CAS RN: 2034279-50-8
M. Wt: 337.39
InChI Key: SGLQBJAHKYXWQF-UHFFFAOYSA-N
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Description

“1-(methylsulfonyl)piperidin-4-amine” is a heterocyclic building block . It has an empirical formula of C6H14N2O2S and a molecular weight of 178.25 .


Synthesis Analysis

While specific synthesis methods for “1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” are not available, recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-(methylsulfonyl)piperidin-4-amine” includes a piperidine ring with a methylsulfonyl group attached .


Physical And Chemical Properties Analysis

“1-(methylsulfonyl)piperidin-4-amine” is a solid . It has an empirical formula of C6H14N2O2S and a molecular weight of 178.25 .

Scientific Research Applications

Novel Nonpeptide Inhibitors of Human Heart Chymase

A study by Niwata et al. (1997) synthesized derivatives of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione, focusing on their ability to inhibit human heart chymase. These compounds, including ones structurally related to 1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, showed potential in modulating hydrophobic interactions crucial for inhibiting chymase, a key enzyme in cardiovascular diseases (Niwata et al., 1997).

Synthesis and Structural Analysis

Unkovskii et al. (1994) reported on the synthesis of piperidine-4-spiro-5′-imidazolidine-2′, 4′-diones, including methyl-substituted compounds. Their structural composition and spatial structure were determined using NMR data, providing insights into the molecular framework of compounds like 1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (Unkovskii et al., 1994).

Antimicrobial Activity

Prakash et al. (2011) synthesized a series of thiazolidine-2,4-diones, which involved the use of piperidine in their production. These compounds, closely related to 1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, demonstrated significant in vitro antibacterial activity, particularly against gram-positive bacteria (Prakash et al., 2011).

Synthesis and Antitumor Evaluation

El-Deeb et al. (2010) focused on the synthesis of novel derivatives of benzylidene-3-(4-substituted)phenylsulfonylimidazolidine-2,4-diones, with antitumor activity against various cancer cell lines. This research aligns with the exploration of the therapeutic potential of compounds like 1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione in cancer treatment (El-Deeb et al., 2010).

Dual Action as Antidiabetic Agents

Iqbal et al. (2013) synthesized 3-(arylsulfonyl)spiroimidazolidine-2,4-diones, demonstrating their efficacy as antidiabetic agents and inhibitors of aldose reductase. This dual action, relevant to compounds like 1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, highlights their potential in treating diabetes and related complications (Iqbal et al., 2013).

Mechanism of Action

While the mechanism of action for “1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” is not available, a related compound, “(11S)-8-CHLORO-11-[1-(METHYLSULFONYL)PIPERIDIN-4-YL]-6-PIPERAZIN-1-YL-11H-BENZO[5,6]CYCLOHEPTA[1,2-B]PYRIDINE” has been mentioned to inhibit Protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha and Protein farnesyltransferase subunit beta .

Safety and Hazards

“1-(methylsulfonyl)piperidin-4-amine” is classified as a combustible solid . It’s recommended to avoid breathing its mist, gas or vapours, and to avoid contact with skin and eyes .

Future Directions

While specific future directions for “1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” are not available, a related compound, “N-(1-(methylsulfonyl)piperidin-4-yl)-4,5-dihydro-1H-imidazo[4,5-h]quinazolin-8-amine” has been mentioned as a cyclin-dependent kinase 2 (CDK2) inhibitor for treating cancer . This suggests potential future directions in cancer treatment research.

properties

IUPAC Name

1-(1-methylsulfonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-23(21,22)16-9-7-12(8-10-16)17-11-14(19)18(15(17)20)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLQBJAHKYXWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

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